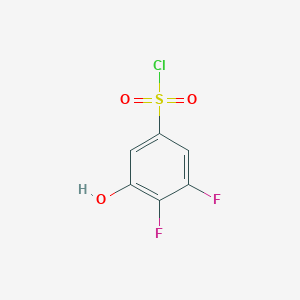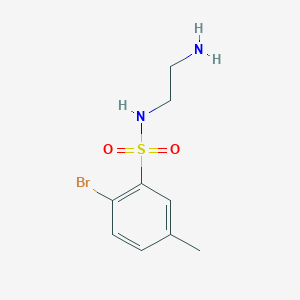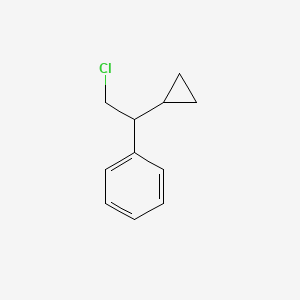![molecular formula C12H17NO B13261234 [1-(Aminomethyl)-3-phenylcyclobutyl]methanol](/img/structure/B13261234.png)
[1-(Aminomethyl)-3-phenylcyclobutyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Aminomethyl)-3-phenylcyclobutyl]methanol: is an organic compound with a unique structure that includes a cyclobutyl ring substituted with an aminomethyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)-3-phenylcyclobutyl]methanol typically involves the reaction of cyclobutyl derivatives with aminomethylating agents. One common method includes the use of cyclobutyl bromide, which undergoes a nucleophilic substitution reaction with aminomethylating agents under controlled conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Aminomethyl)-3-phenylcyclobutyl]methanol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the aminomethyl group can be replaced by other functional groups under appropriate conditions[][3].
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, amines.
Substitution: Various substituted cyclobutyl derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, [1-(Aminomethyl)-3-phenylcyclobutyl]methanol serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions .
Biology and Medicine: The compound is studied for its potential pharmacological properties. It may act as a precursor for the synthesis of pharmaceutical agents that target specific biological pathways .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and resins .
Mechanism of Action
The mechanism by which [1-(Aminomethyl)-3-phenylcyclobutyl]methanol exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenyl group may enhance the compound’s ability to interact with hydrophobic regions of proteins or membranes, thereby modulating their function .
Comparison with Similar Compounds
[1-(Aminomethyl)cyclobutyl]methanol: Lacks the phenyl group, which may reduce its hydrophobic interactions.
[1-(Aminomethyl)-3-phenylcyclopentyl]methanol: Contains a cyclopentyl ring instead of a cyclobutyl ring, potentially altering its reactivity and biological activity.
Uniqueness: The presence of both the aminomethyl and phenyl groups in [1-(Aminomethyl)-3-phenylcyclobutyl]methanol provides a unique combination of reactivity and interaction potential. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
[1-(aminomethyl)-3-phenylcyclobutyl]methanol |
InChI |
InChI=1S/C12H17NO/c13-8-12(9-14)6-11(7-12)10-4-2-1-3-5-10/h1-5,11,14H,6-9,13H2 |
InChI Key |
LFRAOCXGKHVTGE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(CN)CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-(Difluoromethyl)-1,3-thiazol-5-yl]furan-2-carbaldehyde](/img/structure/B13261164.png)
![9,9-Difluoro-2-aza-spiro[5.5]undecan-1-one](/img/structure/B13261166.png)
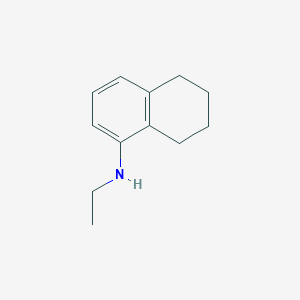
![3-[3-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13261181.png)
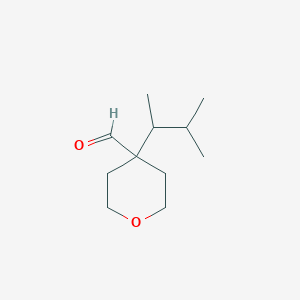
![2-[(2,3-Dihydro-1H-inden-1-yl)amino]propane-1,3-diol](/img/structure/B13261187.png)
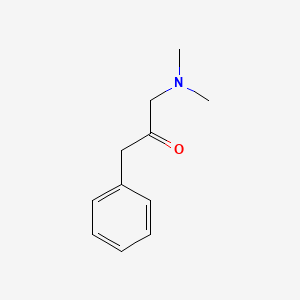
![5-Fluoro-2-[(pentan-3-yl)amino]benzonitrile](/img/structure/B13261201.png)

